Benzofuranylpropylaminopentane hydrochloride Benzofuranylpropylaminopentane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800098
InChI: InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H
SMILES:
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol

Benzofuranylpropylaminopentane hydrochloride

CAS No.:

Cat. No.: VC16800098

Molecular Formula: C16H24ClNO

Molecular Weight: 281.82 g/mol

* For research use only. Not for human or veterinary use.

Benzofuranylpropylaminopentane hydrochloride -

Specification

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride
Standard InChI InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H
Standard InChI Key GKKNDWKXWAVGOK-UHFFFAOYSA-N
Canonical SMILES CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Benzofuranylpropylaminopentane hydrochloride is a crystalline compound with a molecular weight of 281.82 g/mol and the molecular formula C₁₆H₂₄ClNO . Its structure comprises a benzofuran ring linked to a pentylamine chain, with a propylamine substituent and a hydrochloride counterion. The compound’s IUPAC name is 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, and its SMILES notation is CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₄ClNO
Molecular Weight281.82 g/mol
CAS Number9965566
IUPAC Name1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride
SMILESCCCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl

Stereochemistry and Enantiomers

BPAP hydrochloride exists as two enantiomers: (−)-BPAP (R-configuration) and (+)-BPAP (S-configuration). The (−)-enantiomer exhibits significantly greater pharmacological activity, with studies demonstrating its potency in enhancing catecholaminergic and serotoninergic neurotransmission at nanomolar concentrations . Enantioselective synthesis methods have been developed to isolate (−)-BPAP, which is prioritized in preclinical research due to its enhanced efficacy .

Pharmacological Mechanism of Action

Monoaminergic Activity Enhancement

BPAP hydrochloride functions as a catecholaminergic/serotoninergic activity enhancer (CAE/SAE), amplifying the release of dopamine, norepinephrine, and serotonin during nerve impulse propagation . Unlike traditional reuptake inhibitors or releasing agents, BPAP enhances exocytosis without depleting neurotransmitter reserves, a mechanism shared with selegiline but with greater selectivity for monoaminergic systems .

Table 2: Neurotransmitter Modulation by BPAP Hydrochloride

NeurotransmitterEffect (Concentration)Mechanism
DopamineEnhanced release (0.18 μM)CAE via impulse propagation
NorepinephrineEnhanced release (0.18 μM)CAE via impulse propagation
SerotoninEnhanced release (36 nM)SAE via impulse propagation

At higher concentrations (>1 μM), BPAP also acts as a monoamine reuptake inhibitor, preferentially blocking dopamine and norepinephrine transporters. This dual activity positions it as a versatile modulator of monoaminergic signaling.

Comparison to Related Compounds

Therapeutic Applications and Preclinical Findings

Neurodegenerative Diseases

In models of Parkinson’s disease, BPAP hydrochloride enhanced dopaminergic transmission in the nigrostriatal pathway, suggesting potential as an adjunct to levodopa therapy . Its MAE activity may also mitigate cognitive decline in Alzheimer’s disease by augmenting acetylcholine release secondary to monoaminergic enhancement.

Sexual Dysfunction

(−)-BPAP uniquely improved sexual function in animal models, an effect absent in imipramine-treated cohorts. This activity is hypothesized to stem from dopaminergic modulation of limbic circuits, though further research is needed to elucidate the precise mechanism.

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